molecular formula C13H11Cl2N3O3S B2413288 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide CAS No. 941990-48-3

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide

Cat. No.: B2413288
CAS No.: 941990-48-3
M. Wt: 360.21
InChI Key: OQGPNFSVQKKXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(2,4-Dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is a synthetic hybrid organic compound designed for research applications, integrating a 2,4-dichlorophenoxy fragment with an N-methylthiazole-4-carboxamide scaffold. This structure combines motifs with established biological significance, making it a candidate for investigating new chemical entities in agrochemical and pharmaceutical discovery. The compound's 2,4-dichlorophenoxy moiety is structurally analogous to that of the classic auxinic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) . This suggests potential for research into plant growth regulation and herbicide action mechanisms. Meanwhile, the thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and experimental compounds due to its diverse pharmacological potential . The incorporation of a carboxamide group at the 4-position of the thiazole ring is a common feature in many bioactive molecules, which may be exploited to study structure-activity relationships. This chemical is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professional researchers only. Applications: • Chemical biology and mechanism of action studies • Agrochemistry research, particularly plant growth regulation • Medicinal chemistry for the design and synthesis of novel heterocyclic compounds • Structure-activity relationship (SAR) investigations of hybrid molecules This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-16-12(20)9-6-22-13(17-9)18-11(19)5-21-10-3-2-7(14)4-8(10)15/h2-4,6H,5H2,1H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPNFSVQKKXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. The incorporation of the dichlorophenoxy group enhances the compound's ability to inhibit bacterial growth. Studies have shown that this compound can effectively target both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
2-(2-(2,4-Dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamideModerateStrongInhibition of dihydropteroate synthase (DHPS)

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Thiazole derivatives are known to inhibit tubulin polymerization, leading to antiproliferative effects against cancer cell lines such as breast cancer (MCF7) and melanoma.

Case Study: Antiproliferative Effects

  • Compound Tested: this compound
  • Cell Lines: MCF7 (breast cancer), melanoma
  • Mechanism: Inhibition of tubulin polymerization
  • Results: IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Agricultural Applications

In addition to its pharmaceutical potential, this compound may also serve as a fungicide in agricultural settings. Its structural features allow it to interact with fungal pathogens, potentially inhibiting their growth and spread.

Fungal Inhibition Data Table

CompoundTarget FungiMechanism of Action
This compoundVarious fungal speciesDisruption of cell wall synthesis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the thiazole ring significantly influence the biological activity of these compounds. For instance:

  • Substitution Patterns: The presence of electron-withdrawing groups such as dichlorophenoxy enhances antimicrobial efficacy.
  • Thiazole Ring Modifications: Modifications at specific positions on the thiazole ring can further enhance cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is unique due to its combined structural features, which confer specific biological activities not observed in its individual components. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in the field of anti-inflammatory agents .

Biological Activity

2-(2-(2,4-Dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C12H12Cl2N2O3S
  • Molecular Weight : 305.21 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the 2,4-dichlorophenoxy group is significant for enhancing its pharmacological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound were subjected to in vitro assessments by the National Cancer Institute (NCI). Notably:

  • Compound 19 and Compound 28 demonstrated significant antitumor activity with GI(50), TGI, and LC(50) values indicating their effectiveness compared to standard drugs like 5-Fluorouracil (5-FU) .
  • These compounds exhibited broad-spectrum activity against various cancer cell lines, suggesting that structural modifications can lead to enhanced potency.

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant properties . In studies involving various thiazole-linked compounds:

  • Certain analogues showed median effective doses (ED50) significantly lower than established anticonvulsants like ethosuximide .
  • The structure-activity relationship (SAR) analysis indicated that substituents on the thiazole ring play a crucial role in enhancing anticonvulsant activity.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity : The compound has been shown to induce cytotoxic effects in cancer cells through apoptosis and inhibition of cell proliferation.
  • Antioxidant Activity : Similar thiazole compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems .

Case Study: In Vitro Evaluation

In a notable study assessing the biological activity of thiazole derivatives:

CompoundGI(50)TGILC(50)
192.811.444.7
283.313.146.8

These results indicate that both compounds are significantly more potent than traditional chemotherapeutic agents .

Additional Findings

Further investigations into the structural modifications of thiazoles have revealed that:

  • Substituents such as halogens enhance both the antitumor and anticonvulsant activities.
  • The presence of electron-withdrawing groups on the phenyl ring connected to thiazoles has been correlated with increased biological efficacy .

Q & A

Basic: How can researchers optimize the synthesis of 2-(2-(2,4-dichlorophenoxy)acetamido)-N-methylthiazole-4-carboxamide to improve yield and purity?

Answer:
Optimization involves:

  • Coupling reagent selection : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as it minimizes side reactions and improves efficiency .
  • Temperature control : Maintain reactions at 0–5°C during reagent addition to suppress hydrolysis or undesired intermediates .
  • Solvent systems : Use dry DCM (dichloromethane) for moisture-sensitive steps and DMF (dimethylformamide) for polar intermediates .
  • Purification : Employ silica gel chromatography with hexane:ethyl acetate (9:3) for TLC monitoring and gradient elution .
    Data Table :
StepYield Improvement StrategyTypical Yield Range
Amide couplingTBTU, 0–5°C65–77%
CyclizationReflux in DMSO, 18 hrs~65%

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data for thiazole-4-carboxamide derivatives?

Answer:

  • Metabolic stability assays : Use liver microsomes to assess compound degradation, as poor in vivo activity may stem from rapid metabolism .
  • Bioavailability studies : Compare plasma concentrations (via HPLC-MS) with in vitro IC50 values to identify pharmacokinetic bottlenecks .
  • Pro-drug design : Modify carboxyl or amide groups to enhance membrane permeability if in vitro activity is strong but in vivo efficacy is weak .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for dichlorophenoxy groups) and carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : Resolve bond angles and dihedral angles of the thiazole ring (e.g., C-S-C angle ~86°) to confirm regiochemistry .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ = 467.33 g/mol for related derivatives) .

Advanced: How can computational models predict binding interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with thiazole nitrogen and hydrophobic contacts with dichlorophenoxy groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) for binding site residues .

Basic: What safety protocols are recommended for handling dichlorophenoxy-containing compounds?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Advanced: How are structure-activity relationships (SAR) established for antimicrobial activity in thiazole derivatives?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the phenyl ring. Test MIC (minimum inhibitory concentration) against S. aureus .
  • 3D-QSAR : Use CoMFA (Comparative Molecular Field Analysis) to correlate electrostatic/hydrophobic fields with activity. A typical model may have q² > 0.5 .
    Data Table :
SubstituentMIC (S. aureus)LogP
2,4-Cl8 µg/mL3.2
4-F32 µg/mL2.8

Basic: How to troubleshoot side reactions during coupling steps in synthesis?

Answer:

  • Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxylic acids) if coupling fails .
  • Base selection : Replace 2,6-lutidine with DIPEA (diisopropylethylamine) to reduce nucleophilic interference .

Advanced: What methodologies validate the mechanism of action in enzyme inhibition assays?

Answer:

  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots. For example, competitive inhibition may show intersecting lines at the y-axis .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ∆F = 30% at 340 nm) to confirm binding .

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